2-{[3-cyano-6-methyl-4-(3-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
This chemical compound belongs to a class of substances with potential in various scientific research applications, particularly in the synthesis of heterocyclic compounds and evaluation of their biological activities. Research has explored its utility in synthesizing diverse heterocyclic frameworks and assessing their antimicrobial, anticancer, and other biological activities.
Synthesis of Heterocyclic Compounds
Studies have demonstrated the synthesis of thieno[2,3-b][1,6]naphthyridines and pyrimido[4′,5′:4,5] thieno[2,3-b][1,6]naphthyridines using 3-cyano-6-methyl-4-(2′-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridine-2(1H)-thione as a precursor. These compounds have been synthesized through reactions with α-halo compounds, showcasing a pathway to novel heterocyclic compounds with potential therapeutic applications (Abdel‐Wadood et al., 2008).
Antimicrobial and Anticancer Activity
Some of the synthesized compounds have been screened for biological activities, including antimicrobial activity against different strains of bacteria. The focus on developing compounds with significant biological activities highlights the potential pharmaceutical applications of these chemical frameworks (Abdel‐Wadood et al., 2008). Additionally, research on nitrophenyl-group-containing heterocycles, including some derivatives of tetrahydroisoquinolines, has reported their anticancer activity and antioxidant properties, indicating the broad spectrum of biological research applications for these compounds (Sayed et al., 2021).
Antibacterial Agents
Further studies have synthesized and evaluated derivatives for their antibacterial activity, showcasing the potential of these compounds in addressing microbial resistance and developing new antibiotics. This includes the synthesis of novel derivatives with significant activity against various bacterial strains, highlighting the importance of such compounds in antimicrobial research (Gad-Elkareem & El-Adasy, 2010).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. Thiophene-based analogs, which this compound is a part of, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemical Pathways
It is known that thiophene derivatives can interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[(3-cyano-6-methyl-4-thiophen-3-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c1-26-9-7-19-18(12-26)21(15-8-10-28-13-15)17(11-23)22(25-19)29-14-20(27)24-16-5-3-2-4-6-16/h2-6,8,10,13H,7,9,12,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEVHDHICJNEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C#N)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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